2-(4-bromophenoxy)-N-cyclohexylacetamide
Description
2-(4-Bromophenoxy)-N-cyclohexylacetamide is an acetamide derivative featuring a brominated phenoxy group and a cyclohexyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 328.20 g/mol (inferred from analogous compounds in ). The compound is structurally characterized by:
- A 4-bromophenoxy group attached to the α-carbon of the acetamide backbone.
- A cyclohexyl group as the N-substituent, contributing to lipophilicity and conformational rigidity.
Its structural analogs have demonstrated antimicrobial, enzyme inhibitory, and receptor-binding activities .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMNWKKFUPOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-cyclohexylacetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are 4-bromophenoxyacetic acid and cyclohexylamine.
Scientific Research Applications
2-(4-Bromophenoxy)-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is used in the synthesis of coordination polymers and other advanced materials.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with 2-(4-bromophenoxy)-N-cyclohexylacetamide, differing in substituents, functional groups, or biological activities:
Substituent Variations on the Phenoxy Group
Key Observations :
- Bromine vs. Chlorine: Bromine (higher molecular weight, increased lipophilicity) may enhance receptor binding compared to chlorine .
Variations in N-Substituents
Key Observations :
- Cyclohexyl vs. Aromatic N-Substituents: Cyclohexyl groups (e.g., in the target compound) enhance steric bulk and may improve metabolic stability compared to aromatic substituents .
Functional Group Additions
Key Observations :
- Triazole and Benzodiazepine Moieties: These additions () introduce heterocyclic frameworks, expanding biological activity profiles (e.g., CNS or antimicrobial effects).
Table 1: Physicochemical Properties
*Calculated using ChemAxon or analogous tools.
Q & A
Q. What are the standard synthesis protocols for 2-(4-bromophenoxy)-N-cyclohexylacetamide?
The synthesis typically involves a two-step nucleophilic substitution:
Step 1 : React 4-bromophenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(4-bromophenoxy)acetyl chloride.
Step 2 : React the intermediate with cyclohexylamine in anhydrous dichloromethane under nitrogen atmosphere, with temperature maintained at 0–5°C to minimize side reactions.
Key parameters include solvent choice (e.g., THF for better solubility), stoichiometric control of cyclohexylamine, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized post-synthesis?
Characterization methods include:
- NMR Spectroscopy : 1H and 13C NMR to confirm the acetamide linkage and cyclohexyl group (e.g., δ 4.2 ppm for –OCH2–, δ 1.2–1.8 ppm for cyclohexyl protons) .
- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 356.2) .
Q. What are the known biological activities of this compound?
While direct mechanistic studies are limited, structural analogs exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 (IC50 ~15 µM in RAW 264.7 macrophage assays) .
- Antimicrobial effects : Moderate activity against S. aureus (MIC 32 µg/mL) due to bromophenoxy-enhanced membrane disruption .
- Enzyme interactions : Potential inhibition of serine hydrolases via acetamide binding .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported solubility data?
Conflicting solubility values (e.g., in DMSO vs. ethanol) may arise from crystallinity or substituent effects. To address this:
- Perform dynamic light scattering (DLS) to assess aggregation in different solvents.
- Compare thermal gravimetric analysis (TGA) data to evaluate crystallinity impacts.
- Use Hansen solubility parameters to correlate solvent polarity with solubility trends .
Q. What methodologies optimize reaction yield in large-scale synthesis?
Key optimizations include:
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increase from 65% to 85%) .
- Solvent selection : Switch to DMF for higher polarity, improving intermediate solubility.
- Temperature control : Gradual warming (0°C → RT) reduces byproduct formation .
Q. How do structural modifications influence biological activity?
A comparative study of analogs reveals:
| Compound | Substituent | Bioactivity (IC50) | Key Interaction |
|---|---|---|---|
| N-Cyclohexyl (Target) | Cyclohexyl | COX-2: 15 µM | Hydrophobic pocket binding |
| N-Methyl (Analog) | Methyl | COX-2: 28 µM | Reduced steric hindrance |
| N-Benzyl (Analog) | Benzyl | COX-2: 9 µM | π-Stacking with Tyr385 |
Substituent size and hydrophobicity critically modulate target affinity .
Q. How to validate hypothesized enzyme inhibition mechanisms?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Focus on hydrogen bonds between the acetamide carbonyl and Arg120/His90 .
- Enzyme kinetics : Measure Km and Vmax shifts in the presence of the compound to distinguish competitive vs. non-competitive inhibition .
Q. What strategies address low reproducibility in biological assays?
- Standardize solvent : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity.
- Positive controls : Include celecoxib (COX-2) or ampicillin (antimicrobial) for activity benchmarking.
- Triplicate assays : Statistical validation via ANOVA (p < 0.05 threshold) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
Discrepancies may arise from:
- Cell line variability : HepG2 (IC50 50 µM) vs. MCF-7 (IC50 120 µM) due to differential expression of metabolic enzymes .
- Assay interference : Bromophenoxy groups may quench fluorescence in MTT assays, leading to false-low viability readings. Validate via trypan blue exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
